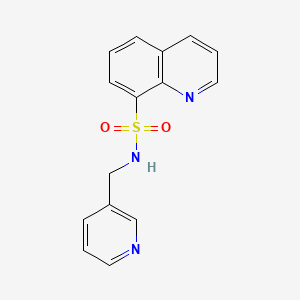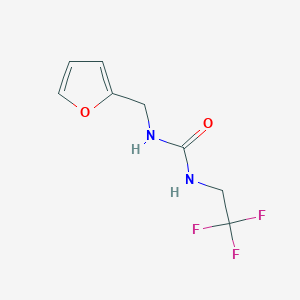
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1992 by Japanese scientists, and since then, it has been the subject of numerous scientific investigations.
Mecanismo De Acción
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea acts as a sphingosine-1-phosphate receptor modulator, which results in the sequestration of lymphocytes in lymph nodes, preventing their migration to inflamed tissues. This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, inhibition of angiogenesis, and induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in lab experiments is its well-characterized mechanism of action, which allows for the precise modulation of immune cell trafficking. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in various diseases. In multiple sclerosis, there is ongoing research on the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in combination with other therapies to improve outcomes. In cancer, there is interest in using N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea as a sensitizing agent to enhance the efficacy of chemotherapy. Additionally, there is research on the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in the prevention of graft-versus-host disease in transplantation.
Conclusion:
In conclusion, N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea is a synthetic compound that has shown promise in various diseases due to its ability to modulate immune cell trafficking. Its well-characterized mechanism of action and established safety profile make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea involves several steps, starting with the reaction of 2-aminoethanol with 2,2,2-trifluoroethyl chloroformate to form N-(2,2,2-trifluoroethyl) carbamate. This intermediate is then reacted with 2-(2-furyl) ethylamine to obtain N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea has been studied extensively for its therapeutic potential in various diseases, including multiple sclerosis, cancer, and transplantation. It acts on the immune system by binding to sphingosine-1-phosphate receptors, which are involved in the regulation of lymphocyte trafficking.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)5-13-7(14)12-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPALNGQJICPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

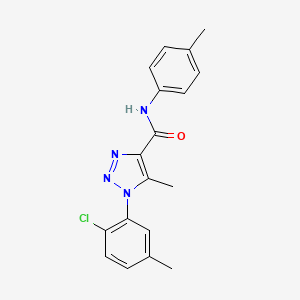
![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)
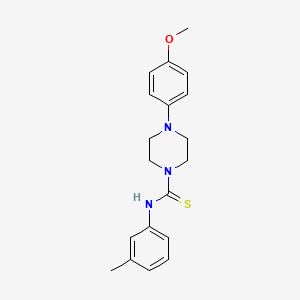
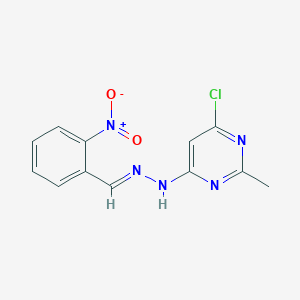
![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)


![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
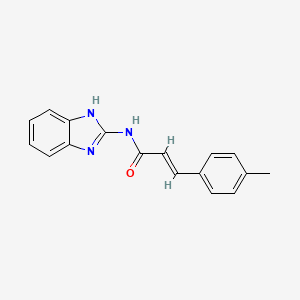
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
